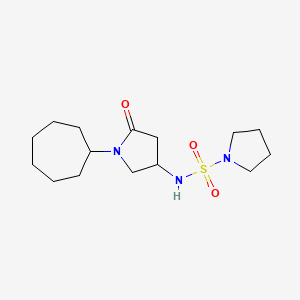![molecular formula C13H24Cl2N2O B5982764 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride](/img/structure/B5982764.png)
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride is a compound known for its unique chemical structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride typically involves multiple steps. One common method includes the alkylation of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine, followed by cyclization to form the pyridine ring. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed under specific conditions to optimize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce different amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of various industrial chemicals and materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride involves its interaction with molecular targets and pathways within cells. The compound may act as an antioxidant, neutralizing free radicals and preventing oxidative damage. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-hydroxybenzyl dimethylamine: Another compound with similar structural features and applications.
Uniqueness
2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride stands out due to its unique combination of tert-butyl and dimethylamino groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
Eigenschaften
IUPAC Name |
2-tert-butyl-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-9-7-10(8-15(5)6)11(16)12(14-9)13(2,3)4;;/h7,16H,8H2,1-6H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODLXYGDJSUIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)C(C)(C)C)O)CN(C)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (1-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B5982692.png)
![[1-(5-{[(5-methyl-2-furyl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol](/img/structure/B5982701.png)
![2-amino-4-(3,4-difluorophenyl)-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5982705.png)
![3-(2-Chlorophenyl)-4-[2-(3-ethyl-1,2-oxazol-5-YL)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole](/img/structure/B5982718.png)
![1-[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5982726.png)
![N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B5982739.png)
![2-(1,1-Dioxothiolan-3-yl)-1-[3-(3-methylbutyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]ethanone](/img/structure/B5982741.png)

![2-(3,4-dimethylphenyl)-5-methyl-4-{[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5982756.png)
![7-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5982757.png)
![2-{1-(2,2-dimethylpropyl)-4-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5982762.png)
![1-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5982763.png)
![3-[1-(2-chlorophenyl)-3-(4-isopropyl-1-piperazinyl)-3-oxopropyl]phenol](/img/structure/B5982779.png)
![2-benzyl-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5982785.png)
